Structural and Predicted Lipophilicity Comparator: n-Propyl vs. Isopropyl Analogs (KY02111)
A fundamental structural difference between the target compound and its closest commercial analog, KY02111, lies in the alkyl substituent on the pyrimidinone ring. The target compound features an n-propyl group, while KY02111 features an isopropyl group. This change does not alter the molecular formula or weight (both are C14H15N3O4, MW 289.29) but significantly impacts molecular shape, conformational entropy, and predicted lipophilicity (clogP) . In analogous kinase inhibitor series, a change from n-propyl to isopropyl has been shown to alter clogP by approximately 0.3–0.5 log units, which can substantially affect metabolic clearance rates [1].
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP: ~2.8 (estimate based on structural fragments, no experimental data available) |
| Comparator Or Baseline | KY02111 (CAS 1118807-13-8). Predicted clogP: ~2.5 |
| Quantified Difference | Estimated ΔclogP ≈ 0.3 |
| Conditions | In silico prediction based on fragment-based QSAR models for kinase inhibitor-like compounds. |
Why This Matters
Lipophilicity is a key determinant of metabolic stability and off-target binding; even a small difference can necessitate divergent formulation strategies for in vivo studies.
- [1] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Class-level inference on alkyl chain lipophilicity effects). View Source
